molecular formula C22H18N6O4S B328598 N-{3-nitro-2-methylbenzoyl}-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea

N-{3-nitro-2-methylbenzoyl}-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea

Cat. No.: B328598
M. Wt: 462.5 g/mol
InChI Key: PLQFTTGMXHICJM-UHFFFAOYSA-N
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Description

N-{3-nitro-2-methylbenzoyl}-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-nitro-2-methylbenzoyl}-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzotriazole Core: The benzotriazole core can be synthesized by the cyclization of o-phenylenediamine with nitrous acid.

    Attachment of Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenyl halide.

    Formation of Carbamothioyl Group: The carbamothioyl group can be formed by reacting the benzotriazole derivative with thiocarbamoyl chloride.

    Introduction of Nitrobenzamide Moiety: The final step involves the coupling of the intermediate with 2-methyl-3-nitrobenzoyl chloride under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-nitro-2-methylbenzoyl}-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{3-nitro-2-methylbenzoyl}-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-{3-nitro-2-methylbenzoyl}-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, where the compound affects the phosphorylation status of key proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methyl-3-nitrobenzamide
  • N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methyl-3-nitrobenzamide
  • N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methyl-3-nitrobenzamide

Uniqueness

The uniqueness of N-{3-nitro-2-methylbenzoyl}-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea lies in its methoxyphenyl group, which can influence its electronic properties and reactivity

Properties

Molecular Formula

C22H18N6O4S

Molecular Weight

462.5 g/mol

IUPAC Name

N-[[2-(4-methoxyphenyl)benzotriazol-5-yl]carbamothioyl]-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C22H18N6O4S/c1-13-17(4-3-5-20(13)28(30)31)21(29)24-22(33)23-14-6-11-18-19(12-14)26-27(25-18)15-7-9-16(32-2)10-8-15/h3-12H,1-2H3,(H2,23,24,29,33)

InChI Key

PLQFTTGMXHICJM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)OC

Origin of Product

United States

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